

# Odatroltide in Acute Ischemic Stroke: A Comparative Meta-Analysis of Clinical Trial Data

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Odatroltide |           |
| Cat. No.:            | B15143700   | Get Quote |

#### For Immediate Release

This guide provides a meta-analysis of the available clinical trial data for **Odatroltide** (LT3001), a novel investigational drug for the treatment of acute ischemic stroke (AIS). Its safety and efficacy are compared with established standard-of-care treatments, intravenous alteplase (rtPA) and endovascular thrombectomy (EVT). This document is intended for researchers, scientists, and drug development professionals to offer an objective comparison based on current experimental data.

## **Executive Summary**

**Odatroltide** is a novel synthetic peptide with a dual mechanism of action, exhibiting both thrombolytic and neuroprotective properties.[1] In a Phase 2 clinical trial, **Odatroltide** demonstrated a favorable safety profile and potential for improved functional outcomes in patients with AIS when administered within 24 hours of symptom onset.[1][2] Notably, the trial enrolled patients who were ineligible for or did not receive standard thrombolytic therapy or mechanical thrombectomy.[2] This positions **Odatroltide** as a potential therapeutic option for a broader patient population.

### **Data Presentation**

Table 1: Efficacy of Odatroltide vs. Placebo in Acute Ischemic Stroke (Phase 2 Trial: NCT04091945)



| Efficacy Outcome                                                                 | Odatroltide (n=16) | Placebo (n=8) |
|----------------------------------------------------------------------------------|--------------------|---------------|
| Excellent Functional Outcome (mRS 0-1) at 90 days                                | 21%[2]             | 14%[2]        |
| Good Functional Outcome<br>(mRS 0-2) at 90 days                                  | 50.0%              | 57.2%         |
| Major Neurological<br>Improvement (NIHSS<br>improvement ≥4 points) at 30<br>days | 47%[2]             | 14%[2]        |
| Major Neurological<br>Improvement in patients with<br>baseline NIHSS ≥6          | 78%                | Not Reported  |

Table 2: Safety of Odatroltide vs. Placebo in Acute Ischemic Stroke (Phase 2 Trial: NCT04091945)

| Safety Outcome                                                    | Odatroltide (n=16)                       | Placebo (n=8)                            |
|-------------------------------------------------------------------|------------------------------------------|------------------------------------------|
| Symptomatic Intracranial<br>Hemorrhage (sICH) within 36<br>hours  | 0%[1][2]                                 | 0%[1][2]                                 |
| Asymptomatic Intracranial<br>Hemorrhage (aICH) within 24<br>hours | 6.3%                                     | 12.5%                                    |
| Mortality within 90 days                                          | Not statistically significant difference | Not statistically significant difference |

## Table 3: Comparative Efficacy of Standard of Care Treatments in Acute Ischemic Stroke



| Treatment                    | Trial/Analysis | Patient<br>Population           | Excellent Functional Outcome (mRS 0-1) at 90 days | Good<br>Functional<br>Outcome<br>(mRS 0-2) at<br>90 days   |
|------------------------------|----------------|---------------------------------|---------------------------------------------------|------------------------------------------------------------|
| Alteplase (0.9<br>mg/kg)     | THAWS          | Wake-up/unclear<br>onset stroke | 47.1%                                             | 58.8%[3]                                                   |
| Endovascular<br>Thrombectomy | SELECT2        | Large ischemic core             | Not Reported                                      | 20%[4]                                                     |
| Endovascular<br>Thrombectomy | TENSION        | Large vessel occlusion          | Not Reported                                      | Median mRS of 4<br>(vs. 6 with<br>medical<br>treatment)[5] |
| Endovascular<br>Thrombectomy | DAWN           | 6-24 hours post-<br>onset       | Not Reported                                      | 49%[6]                                                     |

Table 4: Comparative Safety of Standard of Care Treatments in Acute Ischemic Stroke

**Symptomatic Treatment** Trial/Analysis **Intracranial** Mortality at 90 days **Hemorrhage (sICH)** 1.4%[3] Alteplase (0.6 mg/kg) **THAWS** 2.8%[3] Rare (1 patient in Not significantly Endovascular SELECT2 thrombectomy group) different from medical Thrombectomy [4] management Endovascular 40% (vs. 51% with **TENSION** 5%[5] Thrombectomy medical treatment)[5] Endovascular **DAWN** 19%[6] 6%[6] Thrombectomy



Check Availability & Pricing

# Experimental Protocols Odatroltide Phase 2 Clinical Trial (NCT04091945)

This was a multicenter, randomized, double-blind, placebo-controlled study.[1][2]

- Patient Population: The trial enrolled 24 patients with acute ischemic stroke with a National Institutes of Health Stroke Scale (NIHSS) score of 4-30.[1][2] A key inclusion criterion was that patients were untreated with intravenous thrombolysis or endovascular thrombectomy.[1]
   [2]
- Intervention: Patients were randomized in a 2:1 ratio to receive a single intravenous dose of
   Odatroltide (0.025 mg/kg) or a placebo within 24 hours of stroke symptom onset.[1][2]
- Primary Safety Outcome: The primary safety endpoint was the occurrence of symptomatic intracranial hemorrhage (sICH) within 36 hours of treatment.[1][2]
- Efficacy Outcomes: Efficacy was assessed by the proportion of patients achieving an
  excellent functional outcome (modified Rankin Scale [mRS] score of 0-1) at 90 days, a good
  functional outcome (mRS 0-2) at 90 days, and major neurological improvement (a decrease
  of ≥4 points in the NIHSS score) at 30 days.[1]

### **Mandatory Visualization**



Click to download full resolution via product page

Caption: Odatroltide's dual mechanism of action in acute ischemic stroke.





Click to download full resolution via product page

Caption: Experimental workflow of the **Odatroltide** Phase 2 clinical trial.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Intravenous Odatroltide for Acute Ischemic Stroke Within 24 Hours of Onset: A Phase 2, Multicenter, Randomized, Double-Blind, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intravenous Odatroltide for Acute Ischemic Stroke Within 24 Hours of Onset: A Phase 2, Multicenter, Randomized, Double-Blind, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. youtube.com [youtube.com]
- 5. The Efficacy and Safety of Thrombectomy in Stroke With Extended Lesion and Extended Time Window - American College of Cardiology [acc.org]
- 6. Thrombectomy 6 to 24 Hours after Stroke versus Standard Treatment ESICM [esicm.org]
- To cite this document: BenchChem. [Odatroltide in Acute Ischemic Stroke: A Comparative Meta-Analysis of Clinical Trial Data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15143700#meta-analysis-of-odatroltide-clinical-trial-data-for-safety-and-efficacy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com